molecular formula C24H24N4O3 B2697059 1-(2-Oxo-2-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethyl)-3-phenylimidazolidin-2-one CAS No. 1904096-72-5

1-(2-Oxo-2-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethyl)-3-phenylimidazolidin-2-one

Cat. No. B2697059
CAS RN: 1904096-72-5
M. Wt: 416.481
InChI Key: DLHJJFQYTMFTET-UHFFFAOYSA-N
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Description

Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . Pyrrolidin-1-yl is a component often found in various chemical compounds .


Synthesis Analysis

Quinoline derivatives are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .


Molecular Structure Analysis

The molecular structure of quinoline derivatives can vary greatly depending on the specific compound. For example, the structure of 2-(5-phenyl-1-(quinolin-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol, a compound bearing both pyrazoline and quinoline moieties, has been studied .


Chemical Reactions Analysis

Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary greatly depending on the specific compound and its structure .

Scientific Research Applications

Synthesis and Antimicrobial Applications

  • Antimicrobial Agents : Compounds with a similar structural framework, specifically those involving quinolin-2-one derivatives, have been synthesized for their antimicrobial potential. One study focused on thiazolidinone derivatives linked with pyridin-2-yl-piperazine, showing significant activity against a range of bacteria and fungi, suggesting these compounds' relevance in developing new antimicrobial agents (Patel et al., 2012).

Antiviral and Antileukemic Activity

  • Antiviral Activity : Another research avenue explores the antiviral capabilities of quinazolone derivatives, demonstrating efficacy against viruses like Japanese encephalitis virus (JEV) and Herpes simplex virus type-1 (HSV-I), highlighting the potential of similar compounds in antiviral drug development (Pandey et al., 2008).

  • Anti-Leukemic Activity : Research into pyrrolo[1,2-a]quinoxaline derivatives has uncovered their cytotoxic potential against human leukemia cell lines, indicating the promise of these compounds in cancer therapy (Guillon et al., 2022).

Antioxidant Applications

  • Lubricating Grease Antioxidants : The antioxidant efficiency of quinolinone derivatives in lubricating greases has been investigated, demonstrating their potential to significantly reduce oxidation, suggesting applications in industrial lubrication and preservation (Hussein et al., 2016).

Safety and Hazards

While quinoline derivatives are used in various areas, they should be handled with care due to their potential biological activities .

Future Directions

The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time. There seems to be a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research .

properties

IUPAC Name

1-[2-oxo-2-(3-quinolin-2-yloxypyrrolidin-1-yl)ethyl]-3-phenylimidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c29-23(17-27-14-15-28(24(27)30)19-7-2-1-3-8-19)26-13-12-20(16-26)31-22-11-10-18-6-4-5-9-21(18)25-22/h1-11,20H,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHJJFQYTMFTET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)CN4CCN(C4=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Oxo-2-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethyl)-3-phenylimidazolidin-2-one

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